molecular formula C13H11N3O2S B2668251 N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919752-21-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2668251
CAS No.: 919752-21-9
M. Wt: 273.31
InChI Key: YFIWXLHYARSCEG-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 7, coupled with an isoxazole-5-carboxamide moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The benzo[d]thiazole scaffold is known for its bioactivity in kinase inhibition and antimicrobial roles, while the isoxazole ring enhances metabolic stability and binding affinity through hydrogen-bonding interactions .

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-3-4-8(2)11-10(7)15-13(19-11)16-12(17)9-5-6-14-18-9/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIWXLHYARSCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with isoxazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isoxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide with three analogs from the Pharmacopeial Forum (2017) :

Structural Differences and Implications

Table 1: Key Structural Features of Compared Compounds

Compound Name Core Heterocycle Substituents/Functional Groups
This compound Benzo[d]thiazole 4,7-Dimethyl; Isoxazole-5-carboxamide
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-...} Thiazole Benzyl, imidazolidinone, isopropyl, oxazolidine
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-... Thiazole Ethylthiazole, methylurea, hydroxy, phenyl
Key Observations:

Core Heterocycle : Unlike the thiazole-based analogs in Table 1, the target compound utilizes a benzothiazole core, which enhances π-π stacking interactions in biological systems due to aromatic conjugation.

Substituent Complexity: The analogs from Pharmacopeial Forum feature chiral centers and multi-ring systems (e.g., imidazolidinone, oxazolidine), which may improve target specificity but reduce synthetic accessibility compared to the simpler dimethyl and isoxazole groups in the target compound.

Functional Groups : The isoxazole-5-carboxamide group in the target compound provides a planar, hydrogen-bond-accepting motif, whereas analogs like the ethylthiazol-4-ylmethylurea introduce bulkier, flexible side chains that could affect membrane permeability.

Pharmacokinetic and Bioactivity Comparisons

  • Metabolic Stability : The benzo[d]thiazole core is less prone to oxidative metabolism compared to simpler thiazoles, as methylation at positions 4 and 7 sterically shields reactive sites .
  • Binding Affinity: Thiazole-based analogs with urea or imidazolidinone groups (e.g., the second compound in Table 1) exhibit strong binding to proteases or kinases, but their larger size may limit bioavailability. The target compound’s compact isoxazole-carboxamide group could favor oral absorption.
  • Thermodynamic Solubility : The dimethyl substitution on the benzothiazole likely reduces solubility compared to polar substituents in the analogs, necessitating formulation optimization.

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves:

  • Reactants : 4,7-dimethylbenzo[d]thiazole and isoxazole-5-carboxylic acid.
  • Conditions : The reaction is usually performed in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

This compound features a unique structure that contributes to its biological activity, particularly due to the presence of the thiazole and isoxazole rings, which are known to interact with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits antitumor activity against several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), leading to reduced inflammation and tumor growth .
  • Cell Cycle Arrest : Studies have demonstrated that this compound can cause cell cycle arrest in various cancer cell types, contributing to its anticancer effects .

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antifungal activities . It has shown potential against various pathogens, suggesting its utility in treating infections .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to the active sites of enzymes like COX-2, inhibiting their activity and altering downstream signaling pathways associated with inflammation and cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells. This effect may be mediated by the modulation of proteins involved in apoptosis .

Case Studies and Research Findings

  • In vitro Studies : Various studies have reported IC50 values indicating the potency of this compound against different cancer cell lines. For instance, one study highlighted an IC50 value as low as 0.02 µM against specific targets .
  • In vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing tumor sizes when administered at therapeutic doses. These findings support its potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits COX-2
AntimicrobialInhibits growth of pathogens
AntifungalEffective against fungal infections

Q & A

Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of a benzothiazole intermediate. For example, 5-bromo-2-hydroxybenzaldehyde can react with 2-aminothiophenol under reflux in methanol, followed by treatment with trifluoroacetic acid and hexamethylenetetramine to yield the core structure . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), controlled temperature regimes, and ultrasound-assisted methods to enhance reaction rates and yields (up to 20% improvement reported) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and isoxazole rings.
  • X-ray crystallography to resolve bond lengths (e.g., C-N: ~1.33 Å, C-C: ~1.54 Å) and dihedral angles critical for molecular geometry .

Q. What in vitro assays are commonly employed to evaluate the anti-inflammatory potential of this compound?

Standard assays include:

  • COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) suppression.
  • Cell-based models (e.g., LPS-induced RAW 264.7 macrophages) to quantify cytokine (IL-6, TNF-α) reduction via ELISA or qPCR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of benzothiazole-isoxazole hybrids across different studies?

Contradictions may arise from structural variations (e.g., methyl vs. methoxy substituents) or assay conditions. To address this:

  • Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., ’s table comparing benzimidazole vs. isoxazole derivatives).
  • Standardize in vitro assays (e.g., consistent cell lines, IC₅₀ calculations) and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies are effective in enhancing the metabolic stability of this compound derivatives?

  • Functional group modification : Introduce electron-withdrawing groups (e.g., fluorine) on the benzothiazole ring to reduce oxidative metabolism.
  • Prodrug design : Mask the carboxamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to improve bioavailability .

Q. How does the electronic configuration of the isoxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient nature of the isoxazole ring (due to electronegative N-O bonds) facilitates nucleophilic attacks at the C-3 position. Computational studies (e.g., DFT calculations) can map charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) quantify reactivity. Substituents like methyl groups on the benzothiazole moiety may sterically hinder or electronically modulate these reactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using dose-response curves and statistical tools (e.g., ANOVA for inter-study variability).
  • Experimental Design : For SAR studies, employ high-throughput screening (HTS) platforms to test compound libraries under uniform conditions .

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